molecular formula C8H7ClN2O B8206022 5-Chloro-3-(methoxymethyl)picolinonitrile CAS No. 1386986-06-6

5-Chloro-3-(methoxymethyl)picolinonitrile

Cat. No.: B8206022
CAS No.: 1386986-06-6
M. Wt: 182.61 g/mol
InChI Key: AHIYBRIEVPKSGH-UHFFFAOYSA-N
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Description

5-Chloro-3-(methoxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . It is a derivative of picolinonitrile, featuring a chloro and methoxymethyl substituent on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(methoxymethyl)picolinonitrile typically involves the chlorination of 3-(methoxymethyl)picolinonitrile. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield 5-amino-3-(methoxymethyl)picolinonitrile, while oxidation may produce 5-chloro-3-(methoxymethyl)picolinic acid.

Scientific Research Applications

5-Chloro-3-(methoxymethyl)picolinonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methoxymethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. Detailed studies on its interaction with specific pathways and targets are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(methoxymethyl)picolinonitrile is unique due to the presence of both chloro and methoxymethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)4-11-8(6)3-10/h2,4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIYBRIEVPKSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232810
Record name 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386986-06-6
Record name 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1386986-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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